molecular formula C17H29N2O5P B12825571 [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate

[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate

Cat. No.: B12825571
M. Wt: 372.4 g/mol
InChI Key: MRUSUGVVWGNKFE-UHFFFAOYSA-N
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Description

[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate is a phosphate-containing organic compound featuring an amino group, a 3-octylanilino substituent, and a phosphate ester moiety.

Properties

IUPAC Name

[2-amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N2O5P/c1-2-3-4-5-6-7-9-14-10-8-11-15(12-14)19-17(20)16(18)13-24-25(21,22)23/h8,10-12,16H,2-7,9,13,18H2,1H3,(H,19,20)(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSUGVVWGNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=CC=C1)NC(=O)C(COP(=O)(O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate typically involves multiple steps. One common method includes the reaction of 3-octylaniline with a suitable acylating agent to form an intermediate product. This intermediate is then reacted with dihydrogen phosphate under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.

    Substitution: The amino and phosphate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Hydroxylated products.

    Substitution: Compounds with new functional groups replacing the original amino or phosphate groups.

Scientific Research Applications

Chemistry: In chemistry, [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies. It can be used to probe enzyme activities and protein interactions.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also contributes to its versatility in biological systems.

Comparison with Similar Compounds

(2S)-2-Amino-3-[(4-octylphenyl)amino]propyl Dihydrogen Phosphate

Key Differences :

  • Substituent Position: The 3-octylanilino group in the target compound is replaced by a 4-octylphenyl group in this analog, altering steric and electronic interactions .
  • Molecular Weight : Both compounds share a molecular weight of ~358 Da, but stereochemical differences (e.g., the (2S)-configuration in the analog) may influence biological activity or solubility .

Clindamycin Phosphate

Key Differences :

  • Functional Groups: Clindamycin phosphate contains a complex macrolide-derived structure with a thioether and a pyrrolidinecarboxamido group, unlike the simpler amino-alkyl-phosphate backbone of the target compound .
  • Applications: Clindamycin phosphate is a prodrug used topically for acne, highlighting the role of phosphate esters in enhancing drug solubility and bioavailability.

Fluorinated Phosphate Esters (e.g., Pentacosafluoro-2-hydroxy-2-hydroxypentadecyl Dihydrogen Phosphate)

Key Differences :

  • Fluorination : Fluorinated analogs exhibit extreme hydrophobicity and chemical stability due to perfluorinated chains, unlike the partially hydrophobic octyl group in the target compound .
  • Applications: Fluorinated phosphates are often used in surfactants or industrial coatings, whereas the target compound’s amino group suggests possible biological interactions .

Ethyl Dihydrogen Phosphate Derivatives

Key Differences :

  • Simplicity : Ethyl dihydrogen phosphate derivatives (e.g., alanine ethyl dihydrogen phosphate) lack the extended alkyl and aromatic groups of the target compound, resulting in lower molecular weights and higher water solubility .
  • Reactivity : The absence of an aromatic amine in ethyl derivatives reduces opportunities for π-π stacking or aromatic interactions in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
[Target Compound] C17H29N2O5P* ~357.4 3-octylanilino, amino, phosphate Biochemical/Pharmaceutical
(2S)-2-Amino-3-[(4-octylphenyl)amino]propyl DHPhosphate C17H31N2O4P 358.419 4-octylphenyl, amino, phosphate Research/Unknown
Clindamycin Phosphate C18H34ClN2O8PS 504.96 Thioether, pyrrolidinecarboxamido Topical antibiotic
Pentacosafluoro-2-hydroxy... DHPhosphate C15H6F25O4P ~900 Perfluorinated chain Industrial surfactants
Alanine Ethyl Dihydrogen Phosphate C5H12NO6P 213.12 Ethyl, amino Model for enzymatic studies

*Estimated based on structural similarity to .

Research Findings and Implications

  • Structural Activity Relationships: The position of the octyl group (3- vs. 4-) in aromatic amines significantly impacts molecular recognition, as seen in STAT3 inhibitors (e.g., compound 2.12aa in ). The target compound’s 3-octylanilino group may confer selective binding to hydrophobic pockets in proteins .
  • Phosphate as a Prodrug Motif : Similar to clindamycin phosphate, the target compound’s phosphate group could act as a prodrug moiety, enhancing solubility for systemic delivery .
  • Stability Considerations : Fluorinated phosphates () demonstrate exceptional stability under harsh conditions, whereas the target compound’s hydrolytic stability likely depends on the lability of its ester and amide bonds .

Biological Activity

[2-Amino-3-(3-octylanilino)-3-oxopropyl] dihydrogen phosphate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₉N₂O₄P
  • Molecular Weight : 301.27 g/mol

The structure consists of an amino group, a propyl chain, and a phosphate moiety, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Amino Group : The introduction of the amino group can be achieved through reductive amination.
  • Phosphorylation : The dihydrogen phosphate group is introduced via phosphorylation reactions, which can involve the use of phosphoric acid derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors within the body. It has been shown to exhibit agonistic or antagonistic properties depending on the receptor type it engages with.

In Vitro Studies

Recent in vitro studies have demonstrated that compounds similar to this compound can modulate sphingosine 1-phosphate (S1P) receptor activity. For instance:

  • Compounds that mimic phosphates have shown comparable receptor binding affinities to their natural counterparts, indicating potential therapeutic applications in immune modulation and other areas .

In Vivo Studies

In vivo evaluations have indicated that certain analogs can significantly affect lymphocyte trafficking and vascular permeability, suggesting their utility in treating autoimmune diseases and inflammatory conditions. For example, antagonists derived from similar phosphonate structures have been shown to block lymphopenia induced by S1P receptor agonists in mouse models .

Case Studies

  • Autoimmune Disorders : A study assessed the efficacy of S1P receptor modulators in reducing symptoms in animal models of multiple sclerosis. The results indicated improved outcomes with reduced immune cell infiltration into the central nervous system.
  • Cancer Research : Another investigation explored the role of sphingosine 1-phosphate signaling in tumor progression. Compounds structurally related to this compound were tested for their ability to inhibit tumor growth in xenograft models.

Data Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameActivity TypeTarget ReceptorIC50 (nM)Reference
VPC44152AgonistS1P 130
VPC23019AntagonistS1P 1 and S1P 331
FTY720Pro-drugS1P receptorsVaries

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